2-anilino-N,N'-diphenylethanimidamide

Description

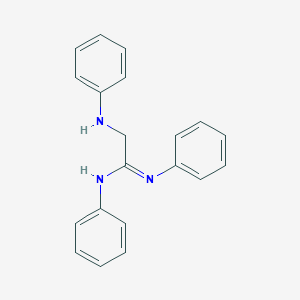

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-N,N'-diphenylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3/c1-4-10-17(11-5-1)21-16-20(22-18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15,21H,16H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJCLXSBWHIEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372778 | |

| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14181-81-8 | |

| Record name | (1E)-Anilino-N,N'-diphenylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Anilino N,n Diphenylethanimidamide

Direct Amidation and Condensation Routes for Imidamide Formation

The formation of the core imidamide structure of 2-anilino-N,N'-diphenylethanimidamide can be achieved through direct amidation and condensation reactions. These are fundamental processes in organic chemistry for constructing amide and amidine functionalities.

Direct amidation typically involves the reaction of a carboxylic acid or its derivative with an amine. While the direct thermal condensation of a carboxylic acid and an amine to form an amide is possible, it often requires high temperatures (above 160°C) to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pub To circumvent this, various catalytic systems have been developed to facilitate the reaction under milder conditions. ucl.ac.uknih.gov These catalysts, often based on boron or group IV metals like titanium, activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov The removal of water, the only byproduct, is crucial for driving the equilibrium towards the amide product and is often accomplished using a Dean-Stark apparatus or dehydrating agents. encyclopedia.pub

The synthesis of the target molecule would likely involve the reaction of a suitably substituted N-phenylglycine derivative with aniline (B41778). The resulting amide could then be converted to the imidamide. Alternatively, direct condensation routes to amidines often start from nitriles. The addition of an amine to a nitrile, catalyzed by reagents like ytterbium amides, can yield N-arylamidinates. organic-chemistry.org

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Conditions | Product |

| N-phenylglycine derivative | Aniline | Direct Amidation | Catalyst (e.g., Boronic acid, TiCl4), Heat, Water removal | N-phenyl-2-anilinoacetamide intermediate |

| Anilinoacetonitrile | Aniline | Amine addition to nitrile | Catalyst (e.g., Ytterbium amide) | 2-anilino-N-phenylethanimidamide |

Multicomponent Reactions in the Synthesis of Anilino-Substituted Amidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and modular approach to complex molecules like this compound. chemrxiv.org Amidines are well-suited for synthesis via MCRs due to their core structure, which can be assembled from different building blocks. chemrxiv.org

Several MCRs have been developed for the synthesis of amidine derivatives. For instance, a metal-free, three-component reaction involving ketones, amines, and azides can produce sulfonyl amidines. chemrxiv.org Another example is the copper-catalyzed aerobic oxidative three-component coupling of a terminal alkyne, a secondary amine, and a sulfonamide. organic-chemistry.org Nickel-catalyzed multicomponent couplings have also been employed to synthesize allylic amines from simple alkenes, aldehydes, and amides, showcasing the versatility of this approach for creating diverse amine-containing structures. rsc.org

For the synthesis of this compound, a hypothetical MCR could involve the reaction of aniline, an aniline derivative, and a suitable two-carbon synthon. This strategy allows for rapid generation of a library of analogues by varying the individual components.

| Component 1 | Component 2 | Component 3 | Reaction Type | Catalyst/Conditions |

| Aniline | Phenyl isocyanide | A two-carbon electrophile | Ugi-type reaction | Acid or Lewis acid catalyst |

| Aniline | Aniline derivative | Glyoxal or equivalent | Condensation/Rearrangement | Metal or acid catalyst |

Optimized Reaction Conditions and Yield Enhancement in Amidination

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and the stoichiometry of the reactants.

In direct amidation, the choice of catalyst and the method of water removal significantly impact the reaction's efficiency. encyclopedia.pubucl.ac.uk For instance, the use of TiCl4 in pyridine (B92270) at 85°C has been reported for the direct condensation of a wide range of carboxylic acids and amines, providing good to excellent yields. nih.gov The base also plays a critical role in many amidation and amidination reactions, with its strength influencing the reaction outcome. researchgate.net

In the context of multicomponent reactions, the catalyst system is a primary focus for optimization. For example, in the synthesis of N-sulfonylamidines, a copper-catalyzed multicomponent reaction has been shown to be highly efficient and mild, with a broad substrate scope. organic-chemistry.org The development of metal-free MCRs for N-acyl amidines from nitroalkenes, dibromo amides, and amines demonstrates an alternative approach with high diversity. organic-chemistry.org

The following table summarizes general optimization strategies:

| Parameter | Common Variations | Desired Outcome |

| Catalyst | Lewis acids (e.g., TiCl4, Yb(OTf)3), Transition metals (e.g., Cu, Ni), Organocatalysts | Increased reaction rate, Higher selectivity, Milder reaction conditions |

| Solvent | Aprotic (e.g., Toluene, Pyridine), Polar aprotic (e.g., DMF, Acetonitrile) | Improved solubility of reactants, Facilitation of water removal, Prevention of side reactions |

| Temperature | Room temperature to reflux | Overcoming activation energy, Controlling selectivity |

| Reactant Ratio | Stoichiometric or excess of one reactant | Driving the reaction to completion, Minimizing side products |

| Additives/Base | Organic bases (e.g., Et3N), Inorganic bases | Neutralizing acidic byproducts, Activating reactants |

Modular Synthesis Strategies for Anilino-Imidamide Analogues

A modular synthesis approach is highly valuable for creating a library of this compound analogues for structure-activity relationship (SAR) studies. This strategy relies on the use of readily available building blocks that can be systematically varied to generate a diverse set of compounds. youtube.com

Multicomponent reactions are inherently modular. chemrxiv.orgrsc.org By simply changing one of the starting materials—for example, by using different substituted anilines or varying the two-carbon backbone precursor—a wide range of analogues can be synthesized efficiently. A one-pot method for preparing substituted imidazolium (B1220033) salts from formamidines and α-halo ketones exemplifies a modular approach where the substitution pattern can be easily modified. organic-chemistry.org

Another modular strategy involves a multi-step sequence where a common intermediate is synthesized and then diversified in the final step. For instance, a core anilino-imidate could be prepared and subsequently reacted with a variety of anilines to produce a library of N,N'-diaryl ethanimidamides. This approach allows for late-stage diversification, which is efficient for creating chemical libraries.

The synthesis of α-branched amides from nitriles via hydrozirconation, acylation, and nucleophile addition is another example of a multicomponent approach that offers modularity. nih.gov

| Module 1 (Aniline Source) | Module 2 (Anilino Source) | Module 3 (Backbone) | Synthetic Approach |

| Substituted anilines | Other substituted anilines | Glyoxal derivatives | Multicomponent Reaction |

| Aniline | Substituted N-phenylglycines | - | Amidation then conversion |

| Phenyl isocyanide | Substituted anilines | A suitable C2-synthon | Ugi or Passerini-type reaction |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In the synthesis of this compound, these principles can be applied to various aspects of the synthetic route.

A key focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. rsc.org For example, the use of solvents like 2-MeTHF, which can be derived from renewable resources, is gaining traction. unibe.ch In some cases, solvent-free reactions, conducted either thermally or through mechanochemical grinding, can significantly reduce waste. mdpi.com

Catalysis is another cornerstone of green chemistry. The use of catalytic amounts of reagents is preferable to stoichiometric ones, as it reduces waste. ucl.ac.uk The development of metal-free catalytic systems further enhances the green credentials of a synthesis by avoiding potentially toxic and expensive heavy metals. chemrxiv.org

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is also a critical consideration. thepharmajournal.com Multicomponent reactions often exhibit high atom economy as most of the atoms of the reactants are incorporated into the final product.

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. | Using bio-derived aniline or acetic acid derivatives. |

| Catalysis | Replacing stoichiometric reagents with catalysts. | Employing catalytic amounts of a Lewis acid instead of a full equivalent of a coupling reagent. |

| Safer Solvents and Auxiliaries | Replacing hazardous solvents with greener alternatives. | Using propylene (B89431) carbonate or 2-MeTHF instead of DMF or chlorinated solvents. rsc.orgunibe.ch |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | Utilizing multicomponent reactions. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Developing highly active catalysts that allow for lower reaction temperatures. |

Chemical Reactivity and Mechanistic Investigations of 2 Anilino N,n Diphenylethanimidamide

Nucleophilic and Electrophilic Pathways of the Amidine Functional Group

The amidine functional group in 2-anilino-N,N'-diphenylethanimidamide possesses both nucleophilic and electrophilic character, allowing it to participate in a diverse range of chemical transformations.

The lone pair of electrons on the sp²-hybridized imino nitrogen atom imparts nucleophilic character to the molecule. This allows the amidine to react with various electrophiles. For instance, the nitrogen atoms can be alkylated or acylated. The nucleophilicity of the nitrogen atoms is influenced by the nature of the substituents on the phenyl rings. Electron-donating groups on the aniline (B41778) moieties would be expected to enhance the nucleophilicity, while electron-withdrawing groups would decrease it.

Conversely, the imino carbon atom of the amidine group is electrophilic. This electrophilicity arises from the polarization of the carbon-nitrogen double bond. Nucleophiles can attack this carbon atom, leading to addition reactions. This reactivity is fundamental to many of the cyclization and condensation reactions that amidines are known to undergo. The presence of three phenyl groups in this compound likely provides significant steric hindrance around the amidine core, which may influence the accessibility of the electrophilic carbon to incoming nucleophiles.

Prototropic Tautomerism and Its Influence on Reactivity

A key feature of amidines, including this compound, is their ability to exhibit prototropic tautomerism. This involves the migration of a proton between the two nitrogen atoms of the amidine moiety, resulting in two or more tautomeric forms that can exist in equilibrium. For an unsymmetrically substituted amidine like this compound, different tautomers can be envisioned.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the solvent, and the temperature. researchgate.net The relative stability of the tautomers can significantly impact the molecule's reactivity. For example, one tautomer might be more nucleophilic or basic than another, leading to different reaction pathways or rates. In solution, tautomers coexist as a dynamic mixture, and their interconversion can affect properties like solubility and acid-base character. researchgate.net The study of tautomerism in similar N,N'-diarylformamidines has shown that both nitrogen atoms can participate in proton exchange. federalregister.gov

Hydrolysis and Solvolysis Reactions of Anilino-Imidamides

Amidines are generally susceptible to hydrolysis, a reaction that cleaves the amidine linkage to yield an amide and an amine. In the case of this compound, hydrolysis would be expected to produce N-phenyl-2-anilinoacetamide and aniline. The reaction can be catalyzed by either acid or base.

Under acidic conditions, the amidine is protonated, which increases the electrophilicity of the imino carbon and facilitates nucleophilic attack by water. In basic hydrolysis, the hydroxide (B78521) ion directly attacks the imino carbon. The rate of hydrolysis is dependent on factors such as pH, temperature, and the steric and electronic properties of the substituents. For N-acylimidazoles, which share some structural similarities, the rate of hydrolysis is influenced by steric effects in both the acyl group and the leaving group. slideshare.net Generally, the hydrolysis of amides, a related functional group, can be a slow process, but the presence of the additional nitrogen in the amidine group makes them more prone to this reaction. researchgate.net

Solvolysis is a more general term for the reaction of a compound with the solvent. nist.gov For this compound, in addition to hydrolysis in water, reactions with other nucleophilic solvents like alcohols (alcoholysis) could occur, leading to the formation of corresponding imidates.

Reductive and Oxidative Transformations of the Amidine Core

The amidine functional group can undergo both reduction and oxidation, although these reactions are less common than its nucleophilic and electrophilic transformations.

Reduction: The reduction of amidines can lead to various products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amidine to a diamine. Milder reducing agents might selectively reduce the C=N bond. For example, the reduction of secondary amides to imines and subsequently to secondary amines has been achieved using iridium catalysts with silanes as the reductant. federalregister.gov A study on the reduction of N,N-dialkyl amides to aldehydes using Schwartz's reagent (Cp₂Zr(H)Cl) highlights the potential for selective transformations of related functional groups. blogspot.com

Oxidation: The oxidation of amidines is not as extensively studied. Oxidation of N,N'-disubstituted amidines can lead to a mixture of products, including amides and amines. acs.org In some cases, oxidative rearrangement of N-substituted amidines can lead to the formation of carbodiimides, which can then be trapped by nucleophiles. researchgate.net The presence of multiple aniline rings in this compound introduces additional sites susceptible to oxidation, potentially leading to complex product mixtures. Selective N-oxidation of heteroaromatic compounds in the presence of more reactive amines has been achieved using specific strategies, which could be relevant for the controlled oxidation of this molecule. wikipedia.org

Reaction Kinetics and Transition State Analysis

The rates of reactions involving amidines are influenced by the electronic and steric nature of their substituents. For reactions involving nucleophilic attack on the amidine carbon, electron-withdrawing groups on the N-phenyl rings would be expected to increase the reaction rate by making the carbon more electrophilic. Conversely, electron-donating groups would decrease the rate. The steric bulk of the three phenyl groups would likely play a significant role in hindering the approach of reactants, thereby slowing down reaction rates compared to less substituted amidines.

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.org A Hammett plot for a reaction of a series of substituted 2-anilino-N,N'-diphenylethanimidamides would provide a ρ (rho) value, indicating the sensitivity of the reaction to electronic effects. A positive ρ value would suggest the buildup of negative charge in the transition state, while a negative ρ value would indicate the buildup of positive charge. wikipedia.org

Transition state analysis, often performed using computational methods, can provide a detailed picture of the geometry and energetics of the highest energy point along the reaction coordinate. ucsb.edu For a reaction like hydrolysis, computational modeling could elucidate the structure of the transition state, including the bond lengths of the forming and breaking bonds. researchgate.netblogspot.comblogspot.com This information is crucial for understanding the reaction mechanism at a molecular level.

Table 1: Representative Kinetic Data for Related Amidine Reactions

| Reaction | Amidine Substrate | Rate Constant (k) | Conditions | Reference |

| Alkaline Hydrolysis | N-(Trimethylacetyl)-2,4,5-triphenylimidazole | k(OH) = 26-fold > N-acetyl derivative | 15 °C | slideshare.net |

| pH-Independent Hydrolysis | N-Acetyl-2,4,5-triphenylimidazole | 40-fold > N-acetylimidazole | pH 4-9 | slideshare.net |

| OH Radical Reaction | t-Butylamine | 1.66 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K | ussc.gov |

Note: The data in this table are for structurally related compounds and are intended to provide a general understanding of the potential reactivity of this compound. Specific kinetic data for the target compound is not available in the cited literature.

Derivatization and Functionalization of 2 Anilino N,n Diphenylethanimidamide

Amine and Imine Functional Group Modifications

The presence of both secondary amine and imine functionalities within 2-anilino-N,N'-diphenylethanimidamide allows for a range of chemical transformations. The lone pair of electrons on the aniline (B41778) nitrogen and the pi-bond of the imine group are the primary sites for these modifications.

The nucleophilic character of the secondary amine makes it susceptible to reactions with various electrophiles. While specific studies on this compound are not extensively documented, analogous reactions on similar aniline derivatives are well-established. For instance, the amination of quinone imine ketals, derived from anisidines, proceeds via a Brønsted acid-catalyzed reaction with various amines, demonstrating a versatile method for C-N bond formation that could potentially be adapted for modifying the aniline moiety. organic-chemistry.org

The imine group, on the other hand, can undergo nucleophilic addition reactions. The mechanism of imine formation is a reversible process involving the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration. federalregister.gov This reversibility suggests that the imine bond in this compound could potentially be cleaved or exchanged under specific conditions.

Acylation and Alkylation Reactions

Acylation and alkylation are fundamental reactions for modifying the structure of this compound, primarily targeting the nucleophilic aniline nitrogen.

Acylation: The introduction of an acyl group onto the aniline nitrogen can be achieved through reactions with acylating agents such as acid chlorides or anhydrides. A notable parallel can be drawn from the synthesis of fentanyl from its precursor, 4-anilino-N-phenethylpiperidine (ANPP). In this process, the aniline nitrogen of ANPP is acylated with propionyl chloride to yield fentanyl. wikipedia.orggoogle.comgoogle.com This reaction is a cornerstone in the synthesis of a wide array of fentanyl analogs, where different acyl groups are introduced to modulate the compound's properties. ussc.govnih.govfrontiersin.org Similarly, Friedel-Crafts acylation of anilides, using a Lewis acid catalyst, can introduce an acyl group onto the benzene (B151609) ring, although this typically requires specific catalytic systems. scirp.org

Alkylation: The aniline nitrogen can also be a target for alkylation reactions. N-alkylation of 2-amino-3-acylthiophenes, which can be challenging under mild conditions, has been successfully achieved using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF. nih.gov This methodology could potentially be applied to the alkylation of the aniline nitrogen in this compound. Furthermore, the synthesis of N-alkyl-1,2-diphenylethanolamines demonstrates another route for N-alkylation. nih.gov

| Reaction Type | Reagent/Catalyst Examples | Potential Product | Analogous Reaction Reference |

| Acylation | Propionyl chloride | N-propanoyl-2-anilino-N,N'-diphenylethanimidamide | Synthesis of Fentanyl from ANPP wikipedia.orggoogle.comgoogle.com |

| Acylation | Acetic anhydride | N-acetyl-2-anilino-N,N'-diphenylethanimidamide | Synthesis of Acetylfentanyl nih.govfrontiersin.org |

| Alkylation | Alkyl halide, Cs₂CO₃, TBAI | N-alkyl-2-anilino-N,N'-diphenylethanimidamide | N-alkylation of 2-amino-3-acylthiophenes nih.gov |

| Alkylation | 2-Phenylethylbromide | N-(2-phenylethyl)-2-anilino-N,N'-diphenylethanimidamide | Synthesis of ANPP google.com |

Cyclization Reactions Involving the Amidine Moiety

The amidine moiety within this compound is a versatile functional group that can participate in various cyclization reactions to form heterocyclic structures. The synthesis of N,N'-diarylformamidines can be efficiently catalyzed by iron(III) chloride from primary aryl amines and triethylorthoformate. scirp.org This synthetic route highlights the reactivity of the formamidine (B1211174) core.

While specific cyclization reactions of this compound are not detailed in the literature, general methodologies for the cyclization of related structures provide insight into potential transformations. For example, a practical one-step cyclization method for synthesizing N-heteroalkyl-N′-tosylpiperazines from commercially available amines demonstrates the feasibility of forming six-membered rings under mild conditions. organic-chemistry.org Another approach involves the N,N'-carbonyldiimidazole (CDI)-mediated cyclization of amino alcohols to produce substituted azetidines, pyrrolidines, and piperidines. organic-chemistry.org Furthermore, the regenerative cyclization of diamines offers a rational design for novel N-heterocyclic compounds. nih.gov These methods suggest that the diamine-like structure of this compound could be a substrate for intramolecular cyclization to form various heterocyclic systems, potentially with the aid of a suitable linker or activating agent. Oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-oxoindolin-2-ylidene)acetonitriles is another example of an intramolecular cyclization involving an aniline moiety. ussc.gov

Regioselective Functionalization Strategies

Achieving regioselective functionalization of this compound is crucial for synthesizing specific derivatives. The molecule presents several potential reaction sites, and controlling the selectivity of a reaction is a key synthetic challenge.

The primary competition for electrophilic attack is between the aniline nitrogen and the amidine nitrogens. The aniline nitrogen is generally more nucleophilic than the amidine nitrogens due to the delocalization of the lone pair on the amidine nitrogens into the imine bond. This difference in nucleophilicity can be exploited to achieve regioselective N-alkylation or N-acylation at the aniline position.

For reactions involving the aromatic rings, the directing effects of the substituents will govern the position of electrophilic substitution. The anilino group is an ortho-, para-directing group, which would direct incoming electrophiles to these positions on its attached phenyl ring. The N-phenyl groups on the amidine moiety will also influence the reactivity of their respective rings.

Solvent-free reaction conditions using deep eutectic solvents have been shown to afford excellent regioselectivity in the para-alkylation of N,N-dialkylanilines with β-nitrostyrenes, suggesting that reaction conditions can play a significant role in directing functionalization. nist.gov

Introduction of Heteroatom Substituents

The introduction of heteroatoms, such as halogens, onto the aromatic rings of this compound can significantly alter its chemical and physical properties. The synthesis of halogenated fentanyl analogs provides a clear precedent for such modifications. These analogs are often synthesized from halogenated precursors of 4-anilinopiperidine, where a halogen atom is present on the aniline ring. federalregister.gov This suggests that starting from a halogen-substituted aniline in the synthesis of this compound would be a straightforward method to introduce halogens into the anilino-phenyl ring.

Coordination Chemistry of 2 Anilino N,n Diphenylethanimidamide As a Ligand

Amidine Ligand Classification and Binding Modes

Amidines, characterized by the R'NH-C(R)=NR' functional group, are considered nitrogen analogues of carboxylic acids and esters. sphinxsai.com Their versatility as ligands stems from the ability to be derivatized with various substituents at the nitrogen atoms, which in turn modulates their steric and electronic properties. lew.ro This adaptability is crucial for fine-tuning the coordination environment of a metal center and influencing the reactivity of the resulting complex.

The coordination of amidine ligands to metal centers can occur through several distinct binding modes, which have been confirmed by techniques such as X-ray crystallography. lew.ro Common binding modes include:

Monodentate: The ligand coordinates to the metal center through one of its nitrogen atoms, typically the imine nitrogen.

Chelating: The N-C-N fragment acts as a bidentate ligand, forming a stable chelate ring with the metal center. This mode involves the deprotonation of the amine nitrogen, creating an amidinate anion.

Bridging: The amidine or amidinate ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes.

The specific binding mode adopted by 2-anilino-N,N'-diphenylethanimidamide depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. amercrystalassn.org Upon complexation, delocalization of electrons within the N-C-N fragment often occurs, leading to a shortening of the C-N single bond and a lengthening of the C=N double bond. sphinxsai.com

Table 1: Common Binding Modes of Amidine Ligands

| Binding Mode | Description | Coordination |

|---|---|---|

| Monodentate | Coordination through a single nitrogen atom. | Terminal |

| Chelating (Amidinate) | Bidentate coordination forming a chelate ring. | Terminal |

| Bridging | Ligand connects two or more metal centers. | Bridging |

Synthesis and Characterization of Metal-Amidine Complexes

Metal complexes of this compound and related amidine ligands are typically synthesized through the reaction of the free ligand with a suitable metal precursor, such as a metal halide or alkoxide. asrjetsjournal.orgresearchgate.netsemanticscholar.org The choice of solvent and reaction temperature can influence the final product and its crystalline form. For instance, the first amidine platinum complex was synthesized by coupling N,N'-diphenylbenzamidine hydrochloride with platinum chloride. lew.ro

The characterization of these newly synthesized complexes involves a combination of analytical and spectroscopic techniques. Elemental analysis provides the empirical formula of the complex, while techniques like FT-IR, NMR, and UV-Visible spectroscopy offer insights into the ligand's coordination to the metal center. researchgate.netuobaghdad.edu.iq Molar conductivity measurements can be used to determine the electrolytic nature of the complexes. nih.gov

Spectroscopic and Structural Elucidation of Coordination Compounds

Detailed structural and spectroscopic analysis is crucial for understanding the precise coordination environment of the metal in this compound complexes.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. ¹H and ¹³C NMR spectra can show significant shifts in the resonances of the ligand's protons and carbons upon coordination to a metal center, confirming the ligand-metal interaction. uobaghdad.edu.iqresearchgate.net For instance, a downfield shift of the amidine CH group can corroborate the coordination of a nitrogen atom to the metal. researchgate.net

Table 2: Representative Spectroscopic Data for a Hypothetical Metal Complex of this compound

| Technique | Observation | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | Shift in ν(C=N) and ν(N-H) bands | Coordination of nitrogen to the metal center |

| ¹H NMR (ppm) | Downfield shift of N-H proton | Involvement of the amino group in coordination |

| UV-Vis (nm) | Appearance of new charge-transfer bands | Electronic transitions between ligand and metal orbitals |

Electronic Properties and Bonding Interactions in Complexes

The electronic properties of metal complexes containing this compound are governed by the nature of the bonding between the ligand and the metal. Amidine ligands are strong σ-donors and, in their deprotonated amidinate form, also π-donors. nih.gov This combination of donor properties influences the electron density at the metal center and, consequently, the reactivity of the complex.

The versatility of the amidine ligand allows for the stabilization of metal centers in various oxidation states. lew.ro The electronic environment of the metal ion can be controlled by the substituents on the ligand framework. amercrystalassn.org Theoretical calculations, such as Density Functional Theory (DFT), can be employed to gain a deeper understanding of the metal-ligand bonding and the electronic structure of the complexes.

Catalytic Applications of this compound Metal Complexes

Metal complexes are widely recognized for their catalytic activity in a vast array of chemical transformations. nih.gov The unique properties of amidine ligands make their metal complexes promising candidates for catalysis. lew.ro The ability to fine-tune the steric and electronic environment of the metal center through ligand design is a key advantage in developing efficient and selective catalysts. researchgate.net

While specific catalytic applications of this compound complexes are an area of ongoing research, related metal-amido and metal-amidinate complexes have shown activity in various catalytic reactions. nih.gov These include transformations such as hydrosilylation and polymerization. nih.govresearchgate.net The development of novel metal complexes with ligands like this compound is a promising avenue for discovering new and improved catalysts for redox reactions and other chemical processes. google.com

Theoretical and Computational Chemistry of 2 Anilino N,n Diphenylethanimidamide

Quantum Mechanical Studies of Molecular Structure and Conformation

Quantum mechanical (QM) methods are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. For a flexible molecule like 2-anilino-N,N'-diphenylethanimidamide, which possesses multiple rotatable bonds, QM calculations, particularly those using Density Functional Theory (DFT), are employed to determine the most stable geometric conformations.

These studies involve optimizing the molecular geometry to find the lowest energy state on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated for the optimized structure. For instance, the planarity of the phenyl rings, the orientation of the anilino group relative to the ethanimidamide backbone, and the conformation of the N,N'-diphenylimidamide moiety would be key areas of investigation. The results would reveal the preferred spatial arrangement of the molecule, which is crucial for its interaction with biological targets.

Table 1: Representative Geometrical Parameters Calculated via DFT (Note: This data is hypothetical and based on typical values for similar functional groups.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C-N (Anilino) | 1.40 Å |

| Bond Length | C=N (Imidine) | 1.28 Å |

| Bond Length | C-N (Imidine) | 1.35 Å |

| Bond Angle | C-N-C (Anilino) | 125.0° |

| Dihedral Angle | Phenyl-N-C-C | 45.0° |

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution)

The electronic properties of a molecule are critical for its reactivity and are investigated using computational methods. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.gov

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. nih.govnih.gov For this compound, the HOMO is likely to be localized on the electron-rich anilino and phenyl groups, while the LUMO may be distributed across the electrophilic imine carbon.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, identifying sites prone to electrophilic and nucleophilic attack, respectively. nih.gov

Table 2: Representative Electronic Properties (Note: This data is hypothetical and illustrative.)

| Property | Value (eV) | Description |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. nih.gov |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. nih.gov |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. nih.gov |

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry can model potential reaction pathways, providing detailed insights into reaction mechanisms. For a compound like this compound, this could involve modeling its synthesis or its metabolic degradation. By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed.

Transition state theory is used to identify the high-energy transition state structures that connect reactants and products. The energy barrier (activation energy) determined from these calculations can predict the feasibility and rate of a reaction. This type of modeling is invaluable for optimizing synthetic routes or understanding how the molecule might be processed biologically.

Quantitative Structure-Activity Relationship (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Although no specific QSAR studies for this compound were found, a hypothetical QSAR study on a series of its analogs would proceed by first generating a set of derivatives with varied substituents.

For each analog, a range of molecular descriptors would be calculated, including electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would then be used to create an equation that predicts biological activity based on these descriptors. nih.govresearchgate.net Such a model would be crucial for designing new, more potent analogs by suggesting which chemical modifications are likely to enhance activity. nih.gov

Molecular Docking and Interaction Analysis for Chemical Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a protein receptor or enzyme active site. ijper.orgnih.gov This method is essential for understanding the basis of a molecule's biological activity.

In a hypothetical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function would then calculate the binding energy, with lower energies indicating a more favorable interaction. The analysis would reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein. researchgate.net This information is vital for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. ijper.org

Advanced Chemical Applications and Future Research Directions

2-anilino-N,N'-diphenylethanimidamide as a Versatile Synthetic Scaffold in Organic Synthesis

The intrinsic structural features of this compound make it a valuable building block in the synthesis of complex organic molecules. The presence of multiple reactive sites—the aniline (B41778) nitrogen, the imidamide nitrogens, and the aromatic rings—allows for a diverse array of chemical modifications. This versatility enables its use as a scaffold for the construction of various heterocyclic compounds, which are pivotal in medicinal chemistry and materials science.

Researchers are exploring its utility in multi-component reactions, where its core structure can be elaborated in a single step to generate intricate molecular frameworks. The anilino group can direct ortho-lithiation, providing a handle for further functionalization of the phenyl ring. The imidamide moiety, with its distinct nucleophilic and electrophilic centers, can participate in cyclization reactions to form a variety of five- and six-membered heterocycles. The potential to synthesize novel derivatives from this scaffold opens avenues for the discovery of new pharmacologically active agents and functional materials.

Integration into Polymeric Materials and Supramolecular Assemblies

The incorporation of this compound into larger molecular systems, such as polymers and supramolecular assemblies, is a burgeoning area of research. The aromatic rings within its structure can engage in π-π stacking interactions, a key driving force for the self-assembly of molecules into ordered supramolecular structures. By strategically modifying the peripheral phenyl groups with polymerizable functionalities, this compound can be integrated as a monomer into polymer chains.

The resulting polymers could exhibit unique photophysical or electronic properties, stemming from the electronic characteristics of the anilino-imidamide core. Furthermore, the hydrogen bonding capabilities of the N-H groups in the molecule can be exploited to direct the formation of well-defined supramolecular architectures, such as gels, liquid crystals, or molecular capsules. These organized assemblies have potential applications in areas like organic electronics, sensing, and controlled release systems.

Development of Novel Chemical Probes and Reagents

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov The development of highly selective and potent chemical probes is crucial for understanding complex biological processes. nih.gov The structure of this compound provides a foundation for the design of novel chemical probes. The aniline and phenyl groups can be functionalized with reporter groups, such as fluorophores or affinity tags, to enable visualization and identification of their cellular targets.

Moreover, the imidamide core can be designed to interact with specific biological macromolecules, such as enzymes or receptors. By fine-tuning the substituents on the aromatic rings, it is possible to modulate the binding affinity and selectivity of these probes. The synthesis of a library of derivatives based on the this compound scaffold could lead to the discovery of new tools for chemical biology research, aiding in the elucidation of disease mechanisms and the identification of new drug targets.

Interdisciplinary Research Opportunities in Chemical Sciences

The multifaceted nature of this compound fosters a wide range of interdisciplinary research opportunities. Its potential as a synthetic scaffold bridges organic synthesis with medicinal chemistry in the quest for new therapeutic agents. The exploration of its integration into polymers and supramolecular assemblies connects synthetic chemistry with materials science and nanotechnology.

Furthermore, the development of chemical probes based on this scaffold lies at the intersection of chemistry and biology, contributing to a deeper understanding of cellular functions. The unique electronic and photophysical properties that may arise from its derivatives also invite collaboration with physical chemists and physicists to explore their potential in electronic and optical devices. The continued investigation of this compound and its analogues is poised to stimulate innovation across the chemical sciences and beyond.

Q & A

Q. What established synthetic routes are available for 2-anilino-N,N'-diphenylethanimidamide, and what are their critical reaction parameters?

Methodological Answer :

- Route 1 : Condensation of phenyl isocyanate with aniline derivatives under anhydrous conditions, catalyzed by triethylamine (TEA) at 60–80°C for 12–24 hours. Yield optimization requires strict moisture control .

- Route 2 : Stepwise coupling of chlorophenyl sulfonyl intermediates with trifluoromethyl-substituted anilines, followed by dimethylacetamide functionalization. Reaction efficiency depends on stoichiometric ratios (1:1.2 for sulfonyl:aniline) and inert atmosphere .

- Key Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purification involves column chromatography (gradient elution) or recrystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and confirm imidamide backbone (δ 3.1–3.5 ppm for N–CH₃ groups). Use deuterated DMSO or CDCl₃ for solubility .

- 2D NMR (COSY, HSQC) : Assign complex coupling patterns in congested aromatic regions .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Electrospray ionization (ESI) in positive ion mode is preferred for polar derivatives .

- IR Spectroscopy : Identify N–H stretches (3300–3500 cm⁻¹) and C=O vibrations (1680–1700 cm⁻¹) to verify functional groups .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

- Stability Testing :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >200°C for imidamides) .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be systematically resolved?

Methodological Answer :

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .

- Dose-Response Curves : Ensure IC₅₀ values are calculated from triplicate experiments with appropriate controls (e.g., DMSO solvent blanks) .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-phenylacetamide derivatives) to identify trends or outliers .

Q. What computational strategies are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311+G(d,p) level to calculate activation energies for sulfonyl group substitutions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .

- Docking Studies : Map electrostatic potential surfaces to identify nucleophilic attack sites on trifluoromethyl-aniline moieties .

Q. How to design a factorial experiment to optimize the synthesis of this compound for scalability?

Methodological Answer :

- Variables : Temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–36 hours) .

- Design : Use a 2³ factorial matrix (8 runs) with yield as the response variable. Replicate center points to assess curvature .

- Analysis : Apply ANOVA to identify significant factors. For example, if temperature × catalyst interaction is critical (p < 0.05), prioritize these parameters for DOE refinement .

Data Contradiction and Theoretical Framework

Q. How should researchers address discrepancies between experimental and theoretical spectral data for this compound?

Methodological Answer :

- Error Sources : Check for tautomerism (e.g., keto-enol equilibria) or solvent-induced shifts in NMR .

- Validation : Compare computed (DFT) ¹³C NMR chemical shifts with experimental data; deviations >5 ppm suggest conformational flaws in the model .

- Collaborative Analysis : Cross-validate with X-ray crystallography to resolve ambiguities in molecular geometry .

Q. What theoretical frameworks guide the investigation of this compound’s mechanism in oxidative stress pathways?

Methodological Answer :

- Reactive Oxygen Species (ROS) Theory : Link compound-induced ROS generation (e.g., via DCFH-DA assays) to apoptotic markers (caspase-3 activation) .

- Structure-Activity Relationships (SAR) : Correlate electron-withdrawing groups (e.g., trifluoromethyl) with enhanced pro-oxidant effects .

- Systems Biology Models : Integrate transcriptomic data (RNA-seq) to map oxidative stress-related pathways (e.g., Nrf2/Keap1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.